2-Amino-5-bromo-4-fluorobenzaldehyde is an organic compound with the molecular formula C₇H₅BrFNO and a molecular weight of approximately 218.02 g/mol. It features a benzaldehyde moiety substituted with an amino group, a bromine atom, and a fluorine atom. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis, particularly due to the presence of both electron-withdrawing and electron-donating groups that influence its reactivity and biological properties .
The reactivity of 2-Amino-5-bromo-4-fluorobenzaldehyde can be attributed to its functional groups:
These reactions are essential for synthesizing more complex molecules in medicinal chemistry and materials science .
Several methods can be employed to synthesize 2-Amino-5-bromo-4-fluorobenzaldehyde:
2-Amino-5-bromo-4-fluorobenzaldehyde has several potential applications:
While specific interaction studies for 2-Amino-5-bromo-4-fluorobenzaldehyde are sparse, compounds with similar structures have been investigated for their interactions with various biological macromolecules. These studies often focus on:
Understanding these interactions can help elucidate the compound's potential therapeutic effects .
Several compounds share structural similarities with 2-Amino-5-bromo-4-fluorobenzaldehyde. Below is a comparison highlighting their unique features:
Compound Name | Structure Features | Notable Properties |
---|---|---|
4-Amino-3-bromobenzaldehyde | Amino group at para position | Antimicrobial activity reported |
2-Amino-4-bromobenzaldehyde | Amino group at ortho position | Potential anticancer properties |
3-Amino-5-fluorobenzaldehyde | Fluoro group at meta position | Involved in dye synthesis |
Each of these compounds possesses unique reactivity profiles and biological activities that differentiate them from 2-Amino-5-bromo-4-fluorobenzaldehyde, making them interesting subjects for further research .